molecular formula C18H14BrClN2O3S2 B241402 N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

Katalognummer B241402
Molekulargewicht: 485.8 g/mol
InChI-Schlüssel: ONJNWEFFNSZXOW-QZOVRRJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that is involved in the sensation of pain and heat. In

Wissenschaftliche Forschungsanwendungen

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of pain and inflammation. The TRPV1 receptor is involved in the sensation of pain and heat, and N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to selectively block this receptor. This makes N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide a potential candidate for the development of new pain medications. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been studied for its potential use in the treatment of inflammatory bowel disease, as TRPV1 has been shown to play a role in the regulation of intestinal inflammation.

Wirkmechanismus

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide selectively blocks the TRPV1 receptor, which is involved in the sensation of pain and heat. TRPV1 is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and low pH. When activated, TRPV1 allows the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the sensation of pain. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide blocks the TRPV1 receptor by binding to a specific site on the receptor, preventing its activation by stimuli.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In a study by Gavva et al. (2005), N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide was shown to block capsaicin-induced calcium influx in TRPV1-expressing cells. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been shown to block the thermal activation of TRPV1 in vitro. In vivo, N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to reduce pain in animal models of inflammatory and neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. It is a selective TRPV1 antagonist, which allows for the specific blocking of this receptor without affecting other ion channels. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has also been shown to be effective in animal models of pain and inflammation. However, there are also some limitations to the use of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide in lab experiments. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide is not fully understood, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide. One area of research is the development of new pain medications based on the selective blocking of the TRPV1 receptor. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has shown promise in animal models of pain, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the role of TRPV1 in other physiological processes, such as inflammation and cancer. N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and further research is needed to determine its potential in other inflammatory conditions. Finally, the mechanism of action of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide is not fully understood, and further research is needed to elucidate the molecular interactions between N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide and the TRPV1 receptor.

Synthesemethoden

The synthesis method of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidine. This intermediate is then reacted with p-chlorobenzenesulfonyl chloride to form the final product, N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide. The synthesis of N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide has been described in detail in a study by Gavva et al. (2005).

Eigenschaften

Molekularformel

C18H14BrClN2O3S2

Molekulargewicht

485.8 g/mol

IUPAC-Name

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C18H14BrClN2O3S2/c1-2-22-17(23)16(11-12-3-5-13(19)6-4-12)26-18(22)21-27(24,25)15-9-7-14(20)8-10-15/h3-11H,2H2,1H3/b16-11-,21-18+

InChI-Schlüssel

ONJNWEFFNSZXOW-QZOVRRJPSA-N

Isomerische SMILES

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Br)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.